Diisooctylphthalat

Übersicht

Beschreibung

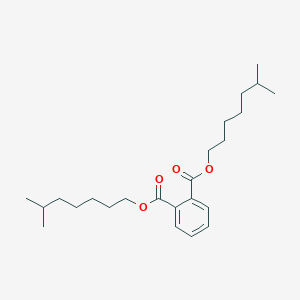

Diisooctyl phthalate is an organic compound belonging to the class of phthalates, which are widely used as plasticizers. These compounds are primarily used to increase the flexibility, transparency, durability, and longevity of plastics. Diisooctyl phthalate is the diester of phthalic acid and isooctyl alcohol. It is a colorless, oily liquid that is soluble in oil but not in water .

Wissenschaftliche Forschungsanwendungen

Diisooctyl phthalate has a wide range of applications in scientific research, including:

Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.

Biology: Studied for its effects as an endocrine disruptor and its potential impact on human health.

Medicine: Investigated for its potential toxicological effects and its role in the development of certain diseases.

Industry: Widely used in the manufacture of plastics, adhesives, inks, paints, and personal care products

Wirkmechanismus

Diisooctyl phthalate, also known as Bis(6-methylheptyl) phthalate, is a phthalate ester primarily used as a plasticizer . This compound has been found to interact with various biological targets and pathways, leading to a range of effects.

Target of Action

Diisooctyl phthalate primarily targets the endocrine system, acting as an endocrine disruptor . It has been found to interact with soil enzyme activities and bacterial community composition in the rhizosphere .

Mode of Action

The compound’s interaction with its targets leads to changes in the biochemical environment. For instance, in the presence of Arbuscular mycorrhizal fungi (AMF), watermelon roots have been observed to secrete diisooctyl phthalate, which alters soil enzyme activity and bacterial community composition .

Biochemical Pathways

Diisooctyl phthalate affects several biochemical pathways. In one study, it was found that the compound could be metabolized by bacteria into mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) . These metabolites can further interact with various biochemical pathways.

Pharmacokinetics

Diisooctyl phthalate is rapidly and extensively metabolized to MiDP, MHiDP, MCiNP, and MOiDP . The major metabolite excreted in the urine was MCiNP, suggesting that it could be a useful biomarker . The conjugated forms of Diisooctyl phthalate and its metabolites have been significantly quantified in the plasma, urine, and feces .

Result of Action

The molecular and cellular effects of Diisooctyl phthalate’s action are diverse. For instance, it has been observed to promote growth parameters (vine length, stem diameter, fresh weight, and dry weight) and antioxidant enzyme system activities (SOD, POD, and CAT) of continuous cropping watermelon .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diisooctyl phthalate. For example, the presence of AMF can induce watermelon roots to secrete the compound, which in turn affects soil enzyme activity and bacterial community composition . This suggests that the compound’s action can be influenced by the presence of other organisms and the overall environmental context.

Biochemische Analyse

Biochemical Properties

Diisooctyl phthalate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes involved in metabolic pathways, such as esterases and lipases, which catalyze the hydrolysis of ester bonds in diisooctyl phthalate, leading to the formation of monoesters and phthalic acid . These interactions can affect the activity and stability of the enzymes, potentially leading to alterations in metabolic processes. Additionally, diisooctyl phthalate can bind to proteins, affecting their structure and function, which may result in changes in cellular signaling pathways and gene expression .

Cellular Effects

Diisooctyl phthalate has been shown to influence various cellular processes and functions. It can affect cell signaling pathways by interacting with receptors and other signaling molecules, leading to alterations in gene expression and cellular metabolism . Studies have demonstrated that diisooctyl phthalate can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent damage to cellular components . This oxidative stress can disrupt normal cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, diisooctyl phthalate has been found to affect the activity of antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), which play crucial roles in maintaining cellular redox balance .

Molecular Mechanism

The molecular mechanism of diisooctyl phthalate involves its interactions with various biomolecules, including enzymes, receptors, and transcription factors. Diisooctyl phthalate can bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism and inflammation . By activating or inhibiting these receptors, diisooctyl phthalate can modulate the expression of target genes, leading to changes in cellular functions and metabolic processes. Additionally, diisooctyl phthalate can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . This inhibition can result in the accumulation of toxic metabolites and disruption of normal metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diisooctyl phthalate can change over time due to its stability, degradation, and long-term impact on cellular functions. Diisooctyl phthalate is relatively stable under normal laboratory conditions, but it can undergo hydrolysis and photodegradation, leading to the formation of degradation products . These degradation products can have different biochemical properties and may exert distinct effects on cells and tissues. Long-term exposure to diisooctyl phthalate has been shown to cause persistent oxidative stress, inflammation, and alterations in gene expression, which can affect cellular homeostasis and function . Additionally, the accumulation of diisooctyl phthalate and its metabolites in cells and tissues can lead to chronic toxicity and adverse health effects.

Dosage Effects in Animal Models

The effects of diisooctyl phthalate vary with different dosages in animal models. At low doses, diisooctyl phthalate may have minimal or no observable effects on cellular functions and overall health . At higher doses, diisooctyl phthalate can induce toxic effects, including liver and kidney damage, reproductive toxicity, and endocrine disruption . Studies have shown that high doses of diisooctyl phthalate can lead to alterations in hormone levels, disruption of reproductive functions, and developmental abnormalities in animal models . The threshold for these toxic effects may vary depending on the species, age, and health status of the animals, as well as the duration and route of exposure.

Metabolic Pathways

Diisooctyl phthalate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The primary metabolic pathway for diisooctyl phthalate involves its hydrolysis by esterases and lipases to form monoesters and phthalic acid . These metabolites can further undergo oxidation, dehydrogenation, and decarboxylation to form protocatechuic acid, which enters the tricarboxylic acid (TCA) cycle . Additionally, diisooctyl phthalate can be conjugated with glucuronic acid or sulfate, facilitating its excretion from the body . The metabolic flux and levels of metabolites can be influenced by various factors, including enzyme activity, cofactor availability, and the presence of other xenobiotics.

Transport and Distribution

Diisooctyl phthalate is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in lipid-rich tissues . Additionally, diisooctyl phthalate can interact with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream and target tissues . The localization and accumulation of diisooctyl phthalate can affect its biological activity and toxicity, as well as its potential to interact with cellular components and disrupt normal functions .

Subcellular Localization

The subcellular localization of diisooctyl phthalate can influence its activity and function. Diisooctyl phthalate can be localized in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles or compartments . The accumulation of diisooctyl phthalate in mitochondria can disrupt mitochondrial functions, leading to alterations in energy metabolism, ROS production, and apoptosis . Additionally, its presence in the endoplasmic reticulum can affect protein folding and secretion, as well as lipid metabolism and signaling pathways .

Vorbereitungsmethoden

Diisooctyl phthalate is produced commercially by the reaction of excess isooctyl alcohol with phthalic anhydride in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction is typically carried out at temperatures ranging from 0 to 150 degrees Celsius for 16 to 20 hours. After the reaction is complete, the catalyst and unreacted phthalic anhydride are neutralized with an alkaline solution, and the product is purified by washing with water .

Analyse Chemischer Reaktionen

Diisooctyl phthalate undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water in the presence of acids or bases to produce phthalic acid and isooctyl alcohol.

Oxidation: Strong oxidizing agents can oxidize diisooctyl phthalate, potentially leading to the formation of phthalic acid and other oxidation products.

Substitution: Can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are phthalic acid and isooctyl alcohol .

Vergleich Mit ähnlichen Verbindungen

Diisooctyl phthalate is similar to other phthalates such as:

- Di-n-octyl phthalate

- Di(2-ethylhexyl) phthalate

- Dibutyl phthalate

- Diisodecyl phthalate

Compared to these compounds, diisooctyl phthalate is unique in its specific ester groups and its particular applications in certain industrial processes. It is also distinguished by its specific toxicological profile and its potential impact on human health .

Biologische Aktivität

Diisooctyl phthalate (DIOP), a high molecular weight phthalate, is primarily used as a plasticizer in various applications. Understanding its biological activity is crucial due to its widespread use and potential health implications. This article synthesizes findings from diverse studies, highlighting DIOP's metabolism, toxicity, and potential therapeutic applications.

Metabolism and Toxicity

DIOP is rapidly metabolized and cleared from the body following ingestion. Studies indicate that it is primarily excreted in urine as monooctyl phthalate, with minimal tissue accumulation observed in animal models such as rats and pigs. Notably, a study on dietary administration showed near-complete excretion within 21 days, suggesting efficient metabolic processing .

Toxicological Profile:

Biological Activities

Recent research has uncovered potential therapeutic applications of DIOP, particularly its antimicrobial properties. A study identified DIOP as a significant component of an extract from Streptomyces marokkonensis, demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This finding highlights its potential as a candidate for developing new antibiotics amid rising antibiotic resistance .

Table 1: Antimicrobial Activity of Diisooctyl Phthalate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 64 µg/mL | 128 µg/mL |

| Bacillus subtilis | 16 µg/mL | 32 µg/mL |

Case Study on Human Exposure

A comprehensive review highlighted the widespread exposure of humans to phthalates, including DIOP. Biomonitoring studies indicate that phthalates are commonly found in household dust and food packaging materials, leading to significant human exposure through various pathways such as ingestion and inhalation . The implications of these findings suggest a need for ongoing monitoring and regulation to mitigate potential health risks.

Case Study on Corrosion Inhibition

DIOP has also been studied for its role in industrial applications, specifically as a corrosion inhibitor for mild steel in acidic environments. Research demonstrated that DIOP effectively reduces corrosion rates in hydrochloric acid solutions, showcasing its utility beyond biological contexts .

Table 2: Corrosion Inhibition Efficiency of DIOP

| Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0.01 | 0.45 | 40 |

| 0.05 | 0.25 | 60 |

| 0.10 | 0.10 | 80 |

Eigenschaften

IUPAC Name |

bis(6-methylheptyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFPVINAQGWBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4, Array | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873226 | |

| Record name | Bis(6-methylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid, Nearly colorless viscous liquid; [Hawley] Clear colorless viscous liquid; [MSDSonline], COLOURLESS VISCOUS LIQUID. | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1288 °F at 760 mmHg (USCG, 1999), 370 °C | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

450 °F (USCG, 1999), 450 °F; 232 °C /(method not specified)/, 450 °F (232 °C) (Closed cup), 227 °C c.c. | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

... compatible with vinyl chloride resins and some cellulosic resins, In water, 9.0X10-2 mg/L at 25 °C, Solubility in water: none | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.980-0.983 at 20 °C/20 °C, Bulk density: Wt/gal = 8.20 lb at 20 °C, Relative density (water = 1): 0.99 | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

13.5 (Air = 1), Relative vapor density (air = 1): 13.5 | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000055 [mmHg], 5.5X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Diisooctyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Nearly colorless, viscous liquid | |

CAS No. |

27554-26-3, 131-20-4, 71097-28-4 | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisooctyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisooctyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027554263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) 2,2'-diisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071097284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(6-methylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A121LGB40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-4 °C /From Table/, -45 °C | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.